

Tiracizine Hydrochloride: A Technical Toxicology Profile

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Compound of Interest

Compound Name: Tiracizine hydrochloride

Cat. No.: B1682384

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Abstract

This technical guide provides a comprehensive overview of the available toxicological data for **tiracizine hydrochloride** (CAS No: 83881-52-1), an antiarrhythmic agent. The document consolidates information regarding its chemical properties, mechanism of action, and known toxicological endpoints. The primary focus is on acute toxicity, potential cardiotoxicity, and significant data gaps in the existing literature. This whitepaper is intended to serve as a foundational resource for professionals in drug development and research, highlighting the need for further investigation to establish a complete safety profile for this compound.

Introduction

Tiracizine hydrochloride is a chemical entity classified as a Class I antiarrhythmic agent.^[1] It belongs to the dibenzazepine class of organic compounds.^[2] While its intended therapeutic use is the management of cardiac arrhythmias, a thorough understanding of its toxicological profile is paramount for safe drug development and use. This document summarizes the publicly available non-clinical toxicology data for **tiracizine hydrochloride**.

Chemical and Physical Properties

| Property | Value | Source |
|------------------|---|---------------|
| Chemical Formula | C21H25ClN2O3 · 2HCl | Sigma-Aldrich |
| Molecular Weight | 461.81 g/mol | Sigma-Aldrich |
| CAS Number | 83881-52-1 | Sigma-Aldrich |
| Synonyms | [2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride | Sigma-Aldrich |

Non-Clinical Toxicology

The available toxicological data for **tiracizine hydrochloride** is limited. The following sections detail the known information and highlight areas where data is currently unavailable in the public domain.

Acute Toxicity

The most well-documented toxicological endpoint for **tiracizine hydrochloride** is its acute oral toxicity in rats.

Table 1: Acute Oral Toxicity of **Tiracizine Hydrochloride**

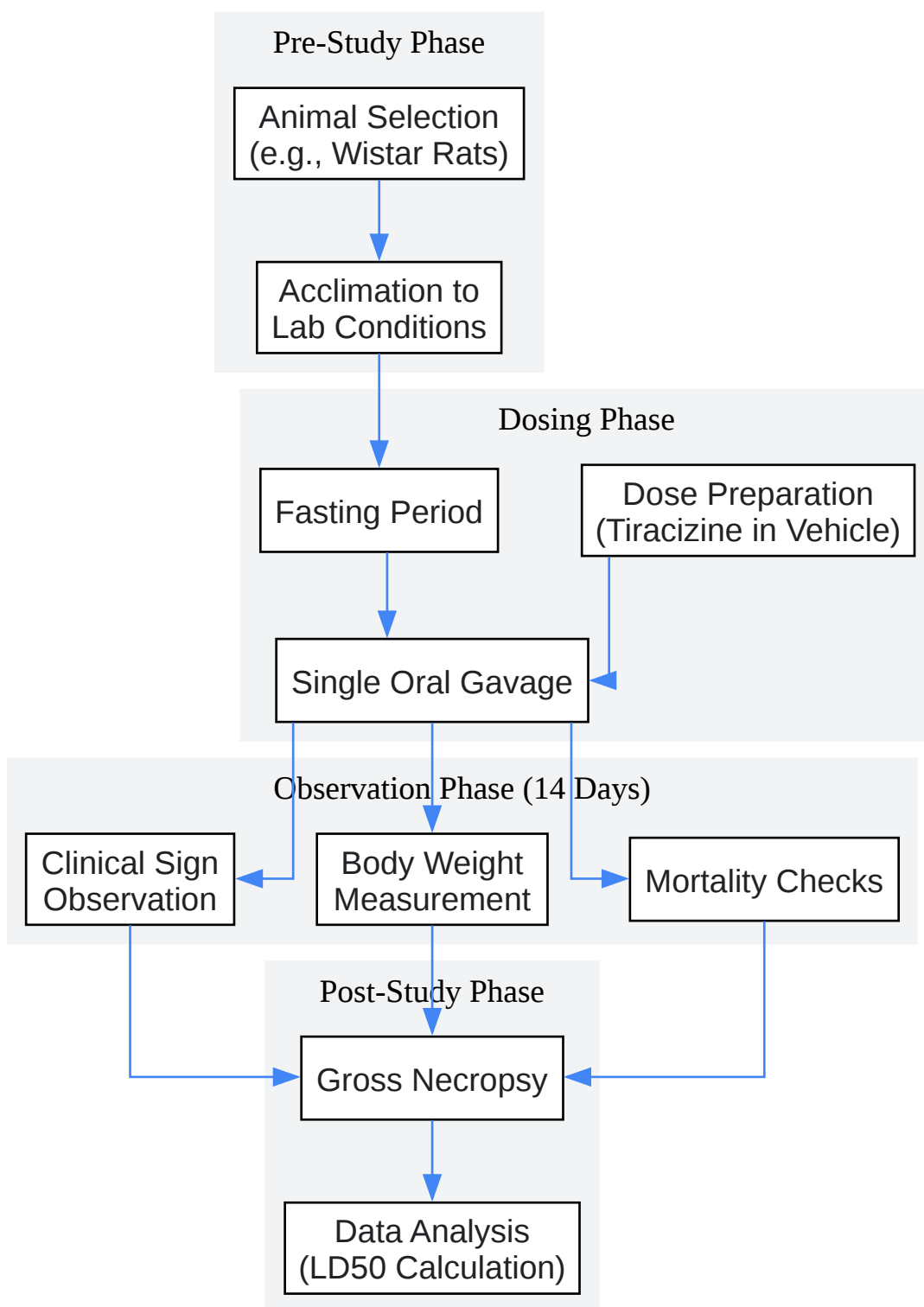
| Species | Route | Parameter | Value | Observations |
|---------|-------|-----------|-----------|---|
| Rat | Oral | LD50 | 365 mg/kg | Behavioral: Somnolence (general depressed activity). Respiratory disorder. Nutritional and Gross Metabolic: Decrease in body temperature.[2] |

While the specific protocol for the study that determined the LD50 of 365 mg/kg is not publicly available, a typical acute oral toxicity study in rats would be conducted following established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), for instance, guideline 401, 420, or 423. A generalized protocol is described below.

- **Test System:** Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strains), typically nulliparous and non-pregnant females, and males. Animals would be acclimated to laboratory conditions before the study.
- **Housing:** Animals are housed in controlled conditions with respect to temperature (e.g., 22 ± 3 °C), humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
- **Dose Administration:** The test substance, **tiracizine hydrochloride**, is administered as a single oral dose via gavage. The substance is typically dissolved or suspended in a suitable vehicle (e.g., water or corn oil). Dosing is based on the body weight of the animals.
- **Dose Groups:** Multiple dose groups with a specified number of animals per sex per group are used to establish a dose-response relationship. A control group receives the vehicle only.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and behavioral changes immediately after dosing and periodically for at least 14 days. Observations include

changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weights are recorded before dosing and at regular intervals throughout the study.

- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
- Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the test animals) is calculated using appropriate statistical methods.



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Workflow for an Acute Oral Toxicity Study.

Subchronic and Chronic Toxicity

No data on the subchronic or chronic toxicity of **tiracizine hydrochloride** were found in the publicly available literature.

Genotoxicity

No data on the genotoxicity (mutagenicity and clastogenicity) of **tiracizine hydrochloride** were found in the publicly available literature.

Carcinogenicity

No data on the carcinogenic potential of **tiracizine hydrochloride** were found in the publicly available literature. The Safety Data Sheet from Sigma-Aldrich indicates that it is not classified as a carcinogen by IARC, NTP, or OSHA.[2]

Reproductive and Developmental Toxicity

No data on the reproductive and developmental toxicity of **tiracizine hydrochloride** were found in the publicly available literature.

Safety Pharmacology

The primary pharmacological activity of **tiracizine hydrochloride** as a Class I antiarrhythmic agent points to the cardiovascular system as the main target for safety pharmacology assessment.

As a Class I antiarrhythmic, **tiracizine hydrochloride** is expected to act by blocking sodium channels in the cardiac muscle. This mechanism, while therapeutic at intended doses, can lead to pro-arrhythmic effects, a key toxicological concern. DrugBank lists numerous interactions with other drugs that may increase the arrhythmogenic activities of tiracizine.[2] These interactions often involve other antiarrhythmics, beta-blockers, and calcium channel blockers. The potential for QTc prolongation and torsade de pointes, common concerns with antiarrhythmic agents, has not been specifically detailed for tiracizine in the available literature.



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Potential Mechanism of Tiracizine-Induced Cardiotoxicity.

Pharmacokinetics and Metabolism

A study in healthy individuals indicated non-linear kinetics for tiracizine, with accumulation of its metabolites upon repeated dosing.[3] The study also noted that PQ time was significantly prolonged during steady-state administration, which is consistent with its antiarrhythmic activity. [3] No comprehensive data on the metabolism and excretion pathways that would be critical for a full toxicological assessment are available.

Adverse Effects in Humans

A clinical study reported side effects of an anticholinergic nature in 13% of patients and a toxic allergic exanthema in 6.5% of patients.[1] The arrhythmogenic potential is a significant concern, although specific incidences of proarrhythmic events in humans are not well-documented in the available literature.

Conclusion and Data Gaps

The toxicological profile of **tiracizine hydrochloride** is largely incomplete based on publicly available data. The primary known toxicological information is an acute oral LD50 of 365 mg/kg in rats, with associated signs of central nervous system depression and physiological stress.[2] The main area of concern from a safety pharmacology perspective is its inherent potential for pro-arrhythmic effects, which is a known risk for Class I antiarrhythmic agents.

Significant data gaps exist for nearly all standard toxicological endpoints, including:

- Subchronic and chronic toxicity

- Genotoxicity
- Carcinogenicity
- Reproductive and developmental toxicity
- Dermal and inhalation toxicity
- Eye and skin irritation/sensitization

A comprehensive assessment of the safety of **tiracizine hydrochloride** would require extensive further research in these areas. Professionals in drug development should consider these data gaps when evaluating the risk-benefit profile of this compound.

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References

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